2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one
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Overview
Description
2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with chlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with benzyl chloride under basic conditions to form the intermediate 1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in
Properties
Molecular Formula |
C19H20Cl2N2O |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-chloro-1-[4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20Cl2N2O/c20-12-19(24)23-10-9-22(13-15-5-4-8-17(21)11-15)14-18(23)16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2 |
InChI Key |
SQDMYKGFSYZNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
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